molecular formula C12H14BrClFNO3 B1488002 Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-20-2

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1488002
M. Wt: 354.6 g/mol
InChI Key: GSGILJYCBWCZLO-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H14BrClFNO3 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized, showcasing the potential of related compounds in organic synthesis and materials science (Sarbu et al., 2019).

Development of Fluoroionophores for Metal Detection

  • A series of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives demonstrated specific chelation of Zn+2, indicating applications in chemical sensing and environmental monitoring (Hong et al., 2012).

Fluorescent Chemo-sensing of Al3+

  • Salicylaldehyde-based hydrazones showed a "turn on" fluorescence response towards Al3+, underscoring their utility in analytical chemistry for metal ion detection in environmental samples and biological systems (Rahman et al., 2017).

Photomethylation and -methoxylation Studies

  • Research on methyl 2-pyridinecarboxylate under UV-irradiation revealed insights into photomethylation and -methoxylation processes, which could inform photochemical synthesis methods (Sugiyama et al., 1981).

Carboxylation and Dehydroxylation of Phenolic Compounds

  • Studies on the carboxylation and dehydroxylation of phenolic compounds by a methanogenic consortium provided insights into microbial transformations of organic pollutants, highlighting applications in bioremediation (Bisaillon et al., 1993).

properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGILJYCBWCZLO-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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